2,4-Dimethyl-1-phenylpyrrole

Lipophilicity Drug Design ADME

2,4-Dimethyl-1-phenylpyrrole (CAS 50691-37-7) is a disubstituted N-phenylpyrrole heterocycle with a molecular formula of C12H13N and a molecular weight of 171.24 g/mol. As an N-arylpyrrole bearing methyl groups at the 2- and 4-positions of the pyrrole ring, it belongs to a class of compounds widely employed as synthetic intermediates, monomeric building blocks for conducting polymers, and scaffolds in medicinal chemistry.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 50691-37-7
Cat. No. B12882669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1-phenylpyrrole
CAS50691-37-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CN1C2=CC=CC=C2)C
InChIInChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3
InChIKeyJRQPYISLQCPHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1-phenylpyrrole (CAS 50691-37-7): Procurement-Relevant Compound Profile and Differentiation Basis


2,4-Dimethyl-1-phenylpyrrole (CAS 50691-37-7) is a disubstituted N-phenylpyrrole heterocycle with a molecular formula of C12H13N and a molecular weight of 171.24 g/mol . As an N-arylpyrrole bearing methyl groups at the 2- and 4-positions of the pyrrole ring, it belongs to a class of compounds widely employed as synthetic intermediates, monomeric building blocks for conducting polymers, and scaffolds in medicinal chemistry. Its specific 2,4-dimethyl substitution pattern distinguishes it from the more common 2,5-dimethyl isomer and the unsubstituted 1-phenylpyrrole parent, imparting unique steric and electronic properties that influence reactivity, physicochemical parameters, and application scope [1].

Why 2,4-Dimethyl-1-phenylpyrrole Cannot Be Freely Substituted: Procurement Risks of Generic Replacement


Although multiple C12H13N N-phenylpyrrole isomers exist—including 2,5-dimethyl-1-phenylpyrrole (CAS 83-24-9), 1-(2,4-dimethylphenyl)pyrrole (CAS 37560-43-3), and 3,4-dimethyl-2-phenyl-1H-pyrrole (CAS 118799-13-6)—these positional isomers are not functionally interchangeable. The location of methyl substituents on either the pyrrole ring or the N-phenyl group dictates regiochemical outcomes in electrophilic substitution, electrochemical oxidation potential, hydrogen-bonding capacity, and lipophilicity [1]. Substituting one isomer for another without adjusting reaction protocols can result in regioisomeric impurities, altered polymer film morphology, or failed biological target engagement. Procurement specifications must therefore verify both CAS number and substitution pattern, as vendors may list structurally distinct isomers under ambiguous generic names .

2,4-Dimethyl-1-phenylpyrrole: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Advantage: 4.2-Fold Higher Partition Coefficient Versus Unsubstituted 1-Phenylpyrrole

2,4-Dimethyl-1-phenylpyrrole exhibits a computed octanol-water partition coefficient (XlogP) of 3.1 , substantially exceeding the experimental LogP of 2.48 for the unsubstituted parent 1-phenylpyrrole (CAS 635-90-5) . This ΔlogP of 0.62 units translates to approximately 4.2-fold greater lipophilicity, a difference attributable to the two electron-donating methyl groups on the pyrrole ring.

Lipophilicity Drug Design ADME Partition Coefficient

Zero Hydrogen Bond Donors Enables CNS Drug-Like Profile Unavailable in NH-Containing Isomers

2,4-Dimethyl-1-phenylpyrrole possesses zero hydrogen bond donors (HBD = 0), as the pyrrole nitrogen is substituted with a phenyl group and bears no NH hydrogen . In contrast, the isomeric 3,4-dimethyl-2-phenyl-1H-pyrrole (CAS 118799-13-6) contains an unsubstituted pyrrole NH and thus has 1 HBD [1]. This single HBD difference is highly consequential for CNS drug design, where compounds with HBD ≤ 1 are favored for blood-brain barrier penetration.

Blood-Brain Barrier CNS Drug Design Hydrogen Bonding Physicochemical Properties

Ultra-Low Topological Polar Surface Area (TPSA = 4.9 Ų) for Optimized Membrane Permeability

2,4-Dimethyl-1-phenylpyrrole has a computed topological polar surface area (TPSA) of 4.9 Ų , which is markedly lower than the 15.8 Ų TPSA of 3,4-dimethyl-2-phenyl-1H-pyrrole . TPSA values below 60 Ų are generally associated with good oral absorption, and values below 90 Ų correlate with blood-brain barrier permeability. The target compound's extremely low TPSA places it in an optimal range for passive membrane diffusion, whereas the comparator's TPSA is approximately 3.2-fold higher due to the exposed NH moiety.

Membrane Permeability Oral Bioavailability ADME TPSA

Distinct Regiochemical Directing Effects: Exclusive 5-Position Electrophilic Substitution Versus Regioisomeric Mixtures from 2,5-Dimethyl Isomer

The 2,4-dimethyl substitution pattern of the target compound blocks both the 2- and 4-positions of the pyrrole ring, rendering the 5-position the sole site available for electrophilic substitution. In the 2,5-dimethyl isomer (CAS 83-24-9), both the 3- and 4-positions remain accessible, often yielding regioisomeric mixtures requiring chromatographic separation [1]. This is a direct consequence of pyrrole's inherent reactivity, where α-positions (2 and 5) are kinetically favored over β-positions (3 and 4). The target compound thus provides built-in regiochemical control: 1 reactive site vs 2 equivalent sites in the 2,5-isomer.

Regioselectivity Electrophilic Substitution Synthetic Chemistry Building Block

Electrochemical Polymerization Behavior: N-Phenyl Substitution Prevents Pyrrole Ring Coupling Side Reactions Observed with 2,4-Dimethylpyrrole

N-substituted pyrroles such as 2,4-dimethyl-1-phenylpyrrole form conducting polymer films via α-α' coupling, whereas pyrroles lacking N-substitution (e.g., 2,4-dimethylpyrrole, CAS 625-82-1) are susceptible to competing α-β' and β-β' coupling, resulting in less ordered polymer structures [1]. Electrochemical studies on analogous systems report that poly-N-phenylpyrrole exhibits a formal potential (E0) of +600 mV vs SSCE, compared to -220 mV for unsubstituted polypyrrole [2]. While specific Epa data for the target monomer are not available, the class-level trend indicates that N-phenyl substitution raises oxidation potential but yields more structurally regular polymers.

Electropolymerization Conducting Polymers Electrochemistry Materials Science

2,4-Dimethyl-1-phenylpyrrole: Evidence-Backed Application Scenarios for Procurement Decision-Making


CNS Drug Discovery: Lead Optimization Scaffold Requiring High Lipophilicity and Zero HBD

For medicinal chemistry programs targeting CNS indications, 2,4-dimethyl-1-phenylpyrrole offers a privileged scaffold with XlogP = 3.1, HBD = 0, and TPSA = 4.9 Ų . These computed properties collectively predict favorable blood-brain barrier penetration and intracellular target access. Compared to 3,4-dimethyl-2-phenyl-1H-pyrrole (HBD = 1, TPSA = 15.8 Ų), the target compound eliminates the need for N-protection or additional structural modifications to reduce polar surface area—potentially shortening synthetic routes and improving lead development timelines.

Controlled Electropolymerization for Ordered Conducting Polymer Films

When fabricating conducting polymer films via electropolymerization, N-phenyl substitution—as present in 2,4-dimethyl-1-phenylpyrrole—enforces α-α' coupling exclusively, producing structurally regular polymers essential for reproducible electronic properties . In contrast, 2,4-dimethylpyrrole without N-substitution generates mixed coupling products with compromised film morphology. The 2,4-dimethyl pattern on the pyrrole ring further blocks potential β-coupling sites, providing additional regiochemical control during polymerization. This application is supported by class-level electrochemical evidence from the N-phenylpyrrole polymer literature .

Regioselective Mono-Functionalization in Multi-Step Organic Synthesis

The target compound's single accessible electrophilic substitution site (the 5-position) makes it an ideal building block when a defined mono-functionalization outcome is required . Unlike the 2,5-dimethyl isomer, which presents two equivalent reactive sites (3- and 4-positions) and risks regioisomeric product mixtures, the target's 2,4-dimethyl substitution pattern guarantees a single regioisomer upon electrophilic attack. This can eliminate costly chromatographic purification steps and improve overall synthetic yield in process chemistry workflows.

Lipophilicity-Driven Biochemical Probe Design Requiring Enhanced Membrane Partitioning

For biochemical probe or chemical biology applications where cellular uptake is rate-limiting, 2,4-dimethyl-1-phenylpyrrole's 4.2-fold higher lipophilicity versus unsubstituted 1-phenylpyrrole (XlogP 3.1 vs LogP 2.48) provides a meaningful advantage in passive membrane permeability. Procuring this more lipophilic scaffold can improve intracellular target engagement without introducing additional hydrophobic residues that might compromise solubility or off-target binding.

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